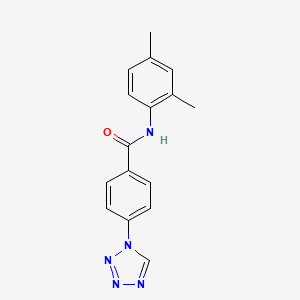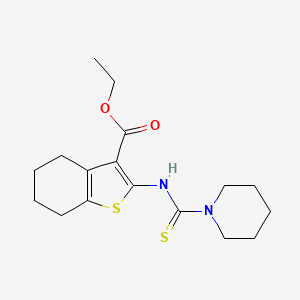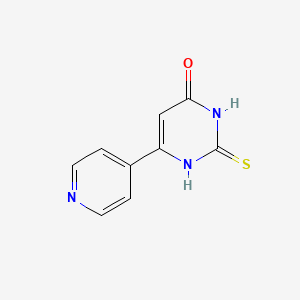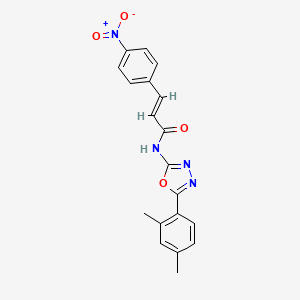
(4-methyl-1H-indol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-methyl-1H-indol-3-yl)methanol” is a compound with the CAS Number: 1090903-92-6 . It has a molecular weight of 161.2 . The compound is typically stored at room temperature and is in powder form .
Synthesis Analysis
Indole derivatives are synthesized using various methods due to their biological and pharmaceutical activities . A general approach for the synthesis of 1- (1H -indol-3-yl)-3,3-dimercaptoprop-2-en-1-one (1) and 5- (1H -indol-3-yl)-3H -1,2-dithiole-3-thione (2) was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The molecular structure of “(4-methyl-1H-indol-3-yl)methanol” can be represented by the InChI code: 1S/C10H11NO/c1-7-3-2-4-9-10 (7)8 (6-12)5-11-9/h2-5,11-12H,6H2,1H3 . The molecular weight of this compound is 131.1745 .Chemical Reactions Analysis
Indole derivatives are known to undergo various chemical reactions. For instance, transesterification and formation of the methyl ester was confirmed by observing a singlet signal at δ 3.88 ppm for the ester methyl group and the indole NH at δ 11.91 ppm .Physical And Chemical Properties Analysis
“(4-methyl-1H-indol-3-yl)methanol” is a powder that is stored at room temperature . It has a molecular weight of 161.2 .Applications De Recherche Scientifique
Methanol as a Building Block in Industrial Biotechnology
Methylotrophic Bacteria and Methanol Utilization
Methanol, synthesized from petrochemical or renewable resources, serves as a key substrate in bioprocess technology. Methylotrophic bacteria, known for their ability to metabolize methanol, offer a foundation for developing bioprocesses based on methanol. These organisms are employed in large-scale productions, such as single-cell protein synthesis. Recent advancements in genetic engineering and metabolic understanding of these bacteria highlight the potential of methanol as an alternative carbon source for producing fine and bulk chemicals (Schrader et al., 2009).
Methanol in Chemical Synthesis
Catalytic Methylation of Amines and Nitroarenes
The utilization of methanol as both a C1 synthon and hydrogen source in organic synthesis showcases its versatility. For instance, RuCl3-catalyzed N-methylation of amines with methanol demonstrates a clean, cost-competitive approach, producing N-methylated products, including pharmaceutical agents, through selective and green syntheses (Sarki et al., 2021).
Methanol as a Sustainable Feedstock
Biological Conversion to Specialty Chemicals
Engineering Escherichia coli to utilize methanol for the biosynthesis of compounds like naringenin illustrates methanol's role as a sustainable feedstock. This approach involves integrating pathways to convert methanol into biomass components and specialty chemicals, demonstrating methanol's potential in biotechnological applications (Whitaker et al., 2017).
Methanol in Hydrogen Production and Fuel Cells
Hydrogen Generation via Membrane Reactor Technology
Methanol's role in hydrogen production highlights its importance in energy technologies. Membrane reactor technology utilizes methanol for catalytic conversion, offering an innovative approach for generating high-grade hydrogen. This underscores methanol's utility as an energy carrier and its contribution to reducing CO2 emissions (Dalena et al., 2018).
Safety And Hazards
Orientations Futures
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
Propriétés
IUPAC Name |
(4-methyl-1H-indol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-2-4-10-9(7)5-8(6-12)11-10/h2-5,11-12H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYZOFVHIZWWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methyl-1H-indol-2-yl)methanol | |
CAS RN |
57352-42-8 |
Source


|
| Record name | (4-methyl-1H-indol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-phenethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2856965.png)

![5-phenacylsulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2856970.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2856973.png)
![2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2856974.png)


![N-(2,4-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2856980.png)

![5-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2856984.png)